3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a complex organic compound that features a pyrazole ring and a benzofuran moiety
Preparation Methods
The synthesis of 3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the benzofuran moiety. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or benzofuran rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is explored for its use in developing new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one include other pyrazole and benzofuran derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example:
3-(5-aminopyrazol-4-yl)-2-benzofuran-1(3H)-one: Similar structure but with an amino group, which can alter its reactivity and applications.
2-(1H-pyrazol-4-yl)-benzofuran-1(3H)-one: Lacks the ethyl group, which may affect its solubility and interaction with biological targets
Properties
IUPAC Name |
3-[2-(1-ethylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-17-9-10(8-16-17)13(18)7-14-11-5-3-4-6-12(11)15(19)20-14/h3-6,8-9,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJSXEUETPRINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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